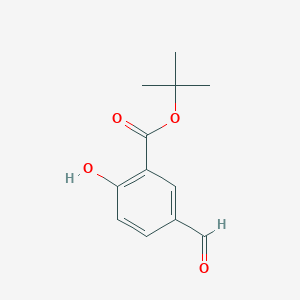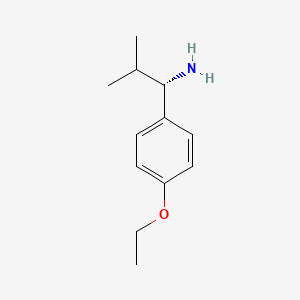![molecular formula C12H27O10P B13984647 Tris[2-(2-hydroxyethoxy)ethyl] phosphate CAS No. 60021-26-3](/img/structure/B13984647.png)
Tris[2-(2-hydroxyethoxy)ethyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[2-(2-hydroxyethoxy)ethyl] phosphate is an organophosphate compound known for its versatile applications in various fields. It is characterized by the presence of three 2-(2-hydroxyethoxy)ethyl groups attached to a central phosphate group. This compound is often used in industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2-(2-hydroxyethoxy)ethyl] phosphate typically involves the reaction of phosphorus oxychloride with 2-(2-hydroxyethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
POCl3+3HOCH2CH2OCH2CH2OH→P(OCH2CH2OCH2CH2OH)3+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful addition of phosphorus oxychloride to a solution of 2-(2-hydroxyethoxy)ethanol, followed by purification steps to remove any by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Tris[2-(2-hydroxyethoxy)ethyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Under specific conditions, it can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The hydroxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates.
Aplicaciones Científicas De Investigación
Tris[2-(2-hydroxyethoxy)ethyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a flame retardant and plasticizer in polymer chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role as a surfactant.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Tris[2-(2-hydroxyethoxy)ethyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a surfactant, altering the properties of cell membranes and affecting cellular processes. Its phosphate group can also participate in phosphorylation reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-ethylhexyl) phosphate: Another organophosphate used as a plasticizer and flame retardant.
Tris(2-chloroethyl) phosphate: Known for its flame-retardant properties.
Tris(2-butoxyethyl) phosphate: Used in similar applications as a plasticizer and flame retardant.
Uniqueness
Tris[2-(2-hydroxyethoxy)ethyl] phosphate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to act as both a plasticizer and flame retardant, along with its potential biological applications, sets it apart from other similar compounds.
Propiedades
Número CAS |
60021-26-3 |
|---|---|
Fórmula molecular |
C12H27O10P |
Peso molecular |
362.31 g/mol |
Nombre IUPAC |
tris[2-(2-hydroxyethoxy)ethyl] phosphate |
InChI |
InChI=1S/C12H27O10P/c13-1-4-17-7-10-20-23(16,21-11-8-18-5-2-14)22-12-9-19-6-3-15/h13-15H,1-12H2 |
Clave InChI |
JHTBSBZWFPVSMF-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOP(=O)(OCCOCCO)OCCOCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)
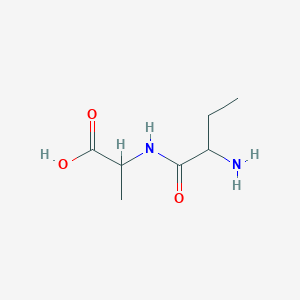
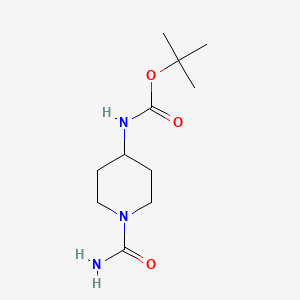
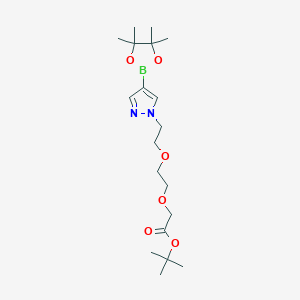
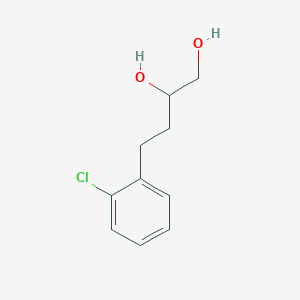
![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)
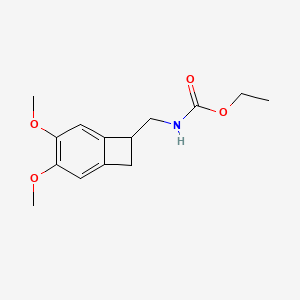
![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)
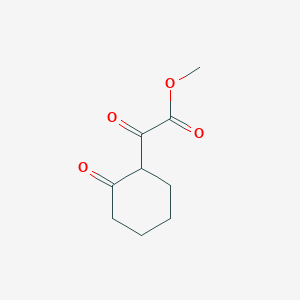


![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
